molecular formula C54H100O9 B12657624 Sorbitan, tetradodecanoate CAS No. 93963-93-0

Sorbitan, tetradodecanoate

Cat. No.: B12657624
CAS No.: 93963-93-0
M. Wt: 893.4 g/mol
InChI Key: YWSDIOKOZYVZFR-OHTOXZDKSA-N
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Description

Sorbitan, tetradodecanoate, also known as sorbitan monolaurate, is a nonionic surfactant derived from the esterification of sorbitan with lauric acid. It is widely used in various industries due to its emulsifying, dispersing, and stabilizing properties. This compound is particularly valued in the production of cosmetics, pharmaceuticals, and food products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, tetradodecanoate is synthesized through the esterification of sorbitan with lauric acid. The reaction typically involves heating sorbitan and lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where sorbitan and lauric acid are fed into a reactor, and the esterification reaction is catalyzed by an acid catalyst. The reaction mixture is then subjected to distillation to remove water and unreacted starting materials, resulting in the desired ester product.

Chemical Reactions Analysis

Types of Reactions: Sorbitan, tetradodecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions with other fatty acids or alcohols.

Common Reagents and Conditions:

    Esterification: Sorbitan and lauric acid in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.

    Hydrolysis: this compound can be hydrolyzed in the presence of water and a base (e.g., sodium hydroxide) to yield sorbitan and lauric acid.

Major Products Formed:

    Esterification: this compound

    Hydrolysis: Sorbitan and lauric acid

Scientific Research Applications

Sorbitan, tetradodecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.

    Biology: Employed in cell culture media to enhance the solubility of hydrophobic compounds.

    Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.

    Industry: Applied in the formulation of cosmetics, personal care products, and food emulsifiers.

Mechanism of Action

Sorbitan, tetradodecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and solubilization. This mechanism is crucial in applications such as drug delivery, where it enhances the solubility and bioavailability of active pharmaceutical ingredients.

Comparison with Similar Compounds

  • Sorbitan monostearate
  • Sorbitan tristearate
  • Sorbitan monolaurate

Comparison: Sorbitan, tetradodecanoate is unique due to its specific fatty acid chain length (lauric acid), which imparts distinct emulsifying and stabilizing properties. Compared to sorbitan monostearate and sorbitan tristearate, this compound has a lower melting point and is more effective in forming water-in-oil emulsions. Its hydrophilic-lipophilic balance (HLB) value is also different, making it suitable for specific applications where other sorbitan esters may not be as effective.

Properties

CAS No.

93963-93-0

Molecular Formula

C54H100O9

Molecular Weight

893.4 g/mol

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-di(dodecanoyloxy)oxolan-2-yl]-2-dodecanoyloxyethyl] dodecanoate

InChI

InChI=1S/C54H100O9/c1-5-9-13-17-21-25-29-33-37-41-49(55)59-45-47(61-50(56)42-38-34-30-26-22-18-14-10-6-2)53-54(63-52(58)44-40-36-32-28-24-20-16-12-8-4)48(46-60-53)62-51(57)43-39-35-31-27-23-19-15-11-7-3/h47-48,53-54H,5-46H2,1-4H3/t47-,48+,53-,54-/m1/s1

InChI Key

YWSDIOKOZYVZFR-OHTOXZDKSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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